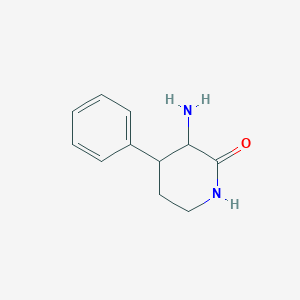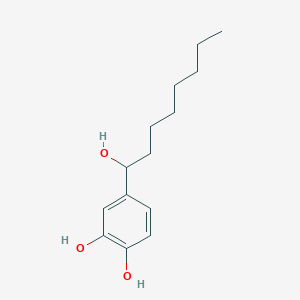
Dihydroxy(oxo)phosphanium;ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy(oxo)phosphanium;ethanamine is a compound that combines the properties of both phosphorus and amine groups The compound is known for its unique chemical structure, which includes a phosphorus atom bonded to two hydroxyl groups and one oxo group, along with an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;ethanamine typically involves the reaction of phosphorus-containing compounds with amines under controlled conditions. One common method involves the reaction of a halogenophosphine with an ethanamine derivative in the presence of a base. This reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems are sometimes employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxy(oxo)phosphanium;ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized phosphorus compounds .
Applications De Recherche Scientifique
Dihydroxy(oxo)phosphanium;ethanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.
Biology: It is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: The compound is used in the production of specialty chemicals, including flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of dihydroxy(oxo)phosphanium;ethanamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This reactivity is due to the presence of the hydroxyl and oxo groups, which can donate electron density to form new bonds. Additionally, the ethanamine group can interact with biological targets, potentially leading to enzyme inhibition or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dihydroxy(oxo)phosphanium;ethanamine include other phosphorus-containing amines and phosphoric acid derivatives. Examples include:
Phosphoric acid: A simple phosphorus compound with three hydroxyl groups.
Phosphonates: Compounds with a phosphorus atom bonded to carbon and oxygen atoms.
Phosphinates: Similar to phosphonates but with different bonding arrangements
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
138845-17-7 |
|---|---|
Formule moléculaire |
C2H9NO3P+ |
Poids moléculaire |
126.07 g/mol |
Nom IUPAC |
dihydroxy(oxo)phosphanium;ethanamine |
InChI |
InChI=1S/C2H7N.HO3P/c1-2-3;1-4(2)3/h2-3H2,1H3;(H-,1,2,3)/p+1 |
Clé InChI |
ZVAMRWSZNJQWHL-UHFFFAOYSA-O |
SMILES canonique |
CCN.O[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


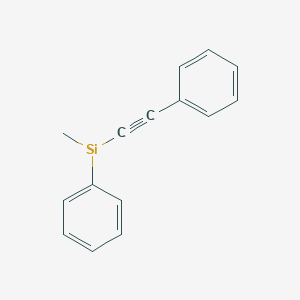
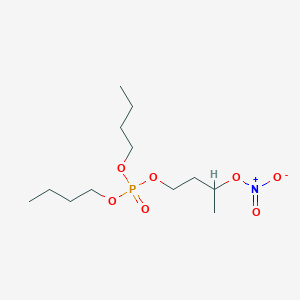

![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
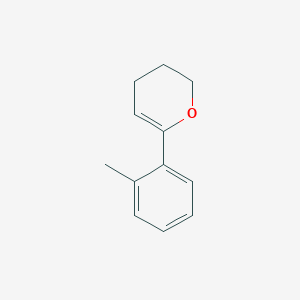
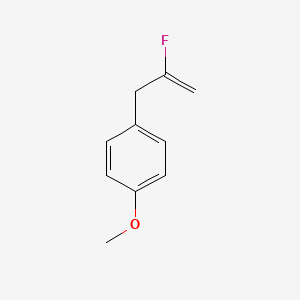

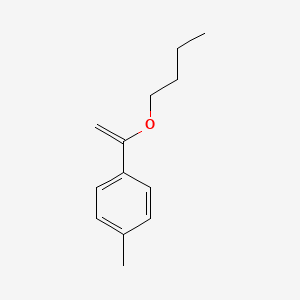

![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
